Conformational Rigidity: Azetidine-Pyrrolidine Scaffold vs. Flexible Analogs
The azetidine-3-yl pyrrolidine core confers enhanced conformational rigidity compared to flexible acyclic linkers or single-ring analogs, which can reduce entropic penalties upon target binding [1]. While direct comparative binding energetics for this specific compound are not publicly available, studies on conformationally restricted saturated heterocyclic sulfonyl chlorides (azetidine, pyrrolidine, piperidine) demonstrate that such rigid scaffolds enable predictable vector presentation of pharmacophoric elements and improved synthetic tractability for library construction [2].
| Evidence Dimension | Scaffold conformational restriction |
|---|---|
| Target Compound Data | Azetidine-pyrrolidine bicyclic scaffold |
| Comparator Or Baseline | Flexible acyclic linkers or single-ring analogs |
| Quantified Difference | Qualitative enhancement in conformational rigidity; synthesis yields of 19-88% reported for related heterocyclic sulfonyl chloride library [2] |
| Conditions | Structural analysis based on molecular architecture; synthesis yields from nine-member azetidine/pyrrolidine/piperidine sulfonyl chloride library |
Why This Matters
Greater conformational rigidity reduces binding entropy penalties and can translate into improved potency and selectivity, while predictable synthetic tractability supports reproducible procurement and scale-up for screening campaigns.
- [1] Xinthera Inc. (2023). US11802128B2: Azetidine and pyrrolidine PARP1 inhibitors and uses thereof. View Source
- [2] Bogolubsky, A. V., et al. (2011). A library of conformationally restricted saturated heterocyclic sulfonyl chlorides. Synthesis, 2011(01), 151-158. View Source
